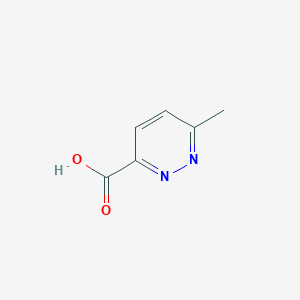

6-Methylpyridazine-3-carboxylic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-methylpyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-4-2-3-5(6(9)10)8-7-4/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWGLCDFBFCHNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10543731 | |

| Record name | 6-Methylpyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64210-60-2 | |

| Record name | 6-Methylpyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylpyridazine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Methylpyridazine 3 Carboxylic Acid and Its Analogues

Retrosynthetic Analysis of the 6-Methylpyridazine-3-carboxylic Acid Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.com For the this compound scaffold, the primary disconnection points are the carbon-nitrogen bonds that form the heterocyclic ring.

The most common and logical disconnection approach for the pyridazine (B1198779) ring involves breaking the two C-N bonds and the N-N bond. This strategy points to two key precursor fragments: a hydrazine (B178648) derivative and a 1,4-dicarbonyl compound. Specifically for this compound, this retrosynthetic pathway leads back to hydrazine and a functionalized 1,4-dicarbonyl compound, such as a 5-methyl-2,5-dioxopentanoic acid derivative. This precursor contains the necessary carbon backbone and functional groups (a methyl group and a carboxylic acid equivalent) required to form the target molecule upon cyclization with hydrazine.

This analysis highlights the central role of cyclization reactions in the synthesis of the pyridazine core.

Established Synthetic Routes to Pyridazine-3-carboxylic Acid Derivatives

Based on the insights from retrosynthetic analysis, several established synthetic routes have been developed for pyridazine-3-carboxylic acid derivatives. These methods primarily rely on the formation of the heterocyclic ring through cyclization and condensation reactions.

The reaction of 1,4-dicarbonyl compounds, or their synthetic equivalents like γ-keto acids, with hydrazine and its derivatives is a cornerstone of pyridazine synthesis. wikipedia.orgliberty.edu This approach involves the condensation of the hydrazine with the two carbonyl groups of the precursor, followed by dehydration to form the stable aromatic pyridazine ring.

A typical procedure involves the cyclization of a γ-keto acid with hydrazine hydrate (B1144303). researchgate.net For instance, the reaction of different para-substituted acetophenones with glyoxylic acid can generate the required γ-keto acid intermediate in situ. Subsequent ring closure with hydrazine hydrate affords the corresponding 6-aryl-4,5-dihydropyridazin-3(2H)-one, which can be oxidized to the pyridazinone. nih.gov

| Reactant 1 | Reactant 2 | Reagent | Product Class |

| γ-Keto acid | Hydrazine hydrate | Heat/Acid or Base catalyst | 4,5-Dihydropyridazin-3(2H)-one |

| 1,4-Diketone | Hydrazine hydrate | Heat | Substituted Pyridazine |

| Mucochloric acid | Hydrazine derivative | N/A | 3-Pyridazinone-carboxylic acid derivative |

This interactive table summarizes common cyclization reactions for pyridazine synthesis.

Beyond the classical hydrazine-dicarbonyl reaction, other condensation and annulation strategies are employed. These methods offer alternative pathways to the pyridazine core, sometimes providing access to more complex substitution patterns.

One notable method is the inverse-electron-demand Diels-Alder reaction. For example, 3-monosubstituted s-tetrazines can react with silyl (B83357) enol ethers in a Lewis acid-mediated [4+2] cycloaddition to yield functionalized pyridazines with high regioselectivity. organic-chemistry.org

Another approach involves the condensation of 3-oxo-2-arylhydrazonopropanals with compounds containing an active methylene (B1212753) group, such as p-nitrophenylacetic acid or cyanoacetic acid. This reaction proceeds through an initial condensation to form an alkylidene intermediate, which then undergoes intramolecular cyclization to yield the pyridazin-3-one ring system. nih.gov Annulation strategies have also been reported, such as a TBAI/K₂S₂O₈-promoted [4+2] annulation of ketene (B1206846) N,S-acetals with N-tosylhydrazones to provide a variety of trisubstituted pyridazines. organic-chemistry.org

Targeted Synthesis of 1-Aryl-1,4-dihydro-4-oxo-6-methylpyridazine-3-carboxylic Acid Analogues

The synthesis of 1-aryl-1,4-dihydro-4-oxo-6-methylpyridazine-3-carboxylic acids represents a more targeted approach to obtaining compounds with specific substitutions known to be relevant in various applications. researchgate.netresearchgate.net These pyridazinone structures require multi-step synthetic sequences.

A common and effective route to this class of compounds involves the reaction of a β-keto ester, specifically an acetyl derivative of a succinic acid ester like diethyl acetylsuccinate, with a substituted arylhydrazine. This reaction is a variation of the Knorr pyrrole (B145914) synthesis adapted for pyridazinone formation.

The general sequence is as follows:

Condensation: An appropriately substituted arylhydrazine hydrochloride is reacted with a 1,3,4-tricarbonyl precursor, such as ethyl 2,4-dioxo-5-hexenoate. The reaction is typically carried out in a protic solvent like ethanol (B145695) under reflux conditions. This step involves two sequential condensation reactions: first, the formation of a hydrazone, followed by an intramolecular cyclization and dehydration to form the 1,4-dihydro-4-oxo-6-methylpyridazine ring.

Ester Hydrolysis: The resulting product from the condensation step is an alkyl ester (e.g., ethyl 1-aryl-1,4-dihydro-4-oxo-6-methylpyridazine-3-carboxylate). This ester is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved under basic conditions, for example, by heating with aqueous sodium hydroxide, followed by acidification to precipitate the final carboxylic acid product.

| Step | Precursors | Key Reagents/Conditions | Intermediate/Product |

| 1. Condensation | Diethyl acetylsuccinate, Arylhydrazine HCl | Ethanol, Reflux | Ethyl 1-aryl-1,4-dihydro-4-oxo-6-methylpyridazine-3-carboxylate |

| 2. Hydrolysis | Ester intermediate from Step 1 | 1. NaOH (aq), Heat 2. HCl (aq) | 1-Aryl-1,4-dihydro-4-oxo-6-methylpyridazine-3-carboxylic acid |

This interactive table outlines the multi-step synthesis of the target analogues.

The diversity in this class of analogues is achieved by varying the substituent on the aromatic ring at the N-1 position of the pyridazine core. This is accomplished by using different substituted arylhydrazines as the starting material in the condensation step. The nature and position of the substituent on the phenyl ring of the arylhydrazine directly translate to the final product.

A wide array of commercially available or synthetically accessible arylhydrazines allows for the introduction of various functional groups, including halogens, alkyl, and alkoxy groups. This modularity is a key advantage of this synthetic strategy, enabling the systematic exploration of structure-activity relationships. For example, using 4-bromophenylhydrazine in the reaction sequence yields 1-(4-bromophenyl)-1,4-dihydro-4-oxo-6-methylpyridazine-3-carboxylic acid. researchgate.net

| Arylhydrazine Used | Resulting N-1 Substituent |

| Phenylhydrazine | Phenyl |

| 4-Chlorophenylhydrazine | 4-Chlorophenyl |

| 4-Bromophenylhydrazine | 4-Bromophenyl |

| 4-Methylphenylhydrazine | 4-Methylphenyl (p-tolyl) |

| 4-Methoxyphenylhydrazine | 4-Methoxyphenyl |

This interactive table shows examples of how different arylhydrazines lead to specific N-1 substituted analogues.

Functional Group Interconversions and Derivatization Strategies

Functional group interconversions are pivotal in expanding the chemical space accessible from a core scaffold like this compound. These transformations allow for the synthesis of a diverse library of analogues with tailored properties.

The carboxylic acid group at the 3-position of the pyridazine ring is a versatile handle for derivatization, primarily through esterification and amidation reactions.

Esterification:

The conversion of the carboxylic acid to its corresponding ester can be achieved through various methods. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be employed. This method proceeds through the formation of an activated carboxylic acid derivative, which is then susceptible to nucleophilic attack by the alcohol.

Another effective method is the Yamaguchi esterification, which involves the formation of a mixed anhydride (B1165640) from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride. This intermediate readily reacts with an alcohol in the presence of DMAP to yield the desired ester. This method is particularly useful for the synthesis of sterically hindered esters.

| Reagent/Method | Description |

| Fischer Esterification | Reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). |

| DCC/DMAP | Coupling of the carboxylic acid with an alcohol using dicyclohexylcarbodiimide and 4-dimethylaminopyridine. |

| Yamaguchi Esterification | Formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride, followed by reaction with an alcohol. |

Amidation:

The synthesis of amides from this compound is a crucial transformation for introducing nitrogen-containing functionalities. Direct amidation can be achieved by heating the carboxylic acid with an amine, though this often requires high temperatures. More commonly, the carboxylic acid is activated prior to reaction with the amine. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can convert the carboxylic acid to the corresponding acid chloride, which readily reacts with amines to form amides.

Coupling agents are also widely used for amide bond formation under milder conditions. Popular choices include carbodiimides like DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve yields. More modern and safer reagents like methyltrimethoxysilane (B3422404) (MTM) have been shown to be effective for the direct amidation of carboxylic acids with amines, offering an environmentally friendlier alternative. tandfonline.com

| Reagent/Method | Description |

| Acid Chloride Formation | Conversion of the carboxylic acid to an acid chloride using SOCl₂ or (COCl)₂, followed by reaction with an amine. |

| Carbodiimide Coupling (e.g., DCC, EDC) | Activation of the carboxylic acid with a carbodiimide, often with additives like HOBt, followed by reaction with an amine. |

| Methyltrimethoxysilane (MTM) | A safer silicon-based reagent for direct amidation. tandfonline.com |

| Sulfur Trioxide Pyridine (B92270) Complex (SO₃•py) | An oxidant used for the amidation of carboxylic acids with formamide (B127407) derivatives. researchgate.net |

The methyl group at the 6-position of the pyridazine ring, while seemingly simple, offers opportunities for further functionalization.

Oxidation:

A key reaction of the methyl group is its oxidation to a carboxylic acid, which provides a route to pyridazine-3,6-dicarboxylic acid derivatives. This transformation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium, typically sulfuric acid. researchgate.netacs.orggoogle.com The reaction conditions, such as temperature and concentration of the oxidizing agent, need to be carefully controlled to achieve the desired product without significant degradation of the pyridazine ring. researchgate.netacs.orggoogle.com

| Oxidizing Agent | Conditions | Product |

| Potassium Permanganate (KMnO₄) | Sulfuric acid, elevated temperature | 6-Carboxypyridazine-3-carboxylic acid |

| Potassium Dichromate (K₂Cr₂O₇) | Sulfuric acid, controlled temperature | 6-Carboxypyridazine-3-carboxylic acid |

Further reactions of the methyl group, such as halogenation or condensation, are less commonly reported for this specific compound but represent potential avenues for creating more complex analogues.

Advanced Synthetic Approaches and Methodological Innovations

The synthesis of pyridazine derivatives has benefited from the development of advanced synthetic methods that offer improved efficiency, selectivity, and sustainability.

Transition metal catalysis has become an indispensable tool in the synthesis and functionalization of heterocyclic compounds, including pyridazines.

Palladium-Catalyzed Reactions:

Palladium catalysts are widely used for cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds onto the pyridazine scaffold. researchgate.netcornell.edu Reactions such as the Suzuki-Miyaura, Stille, and Sonogashira couplings can be employed to functionalize halogenated pyridazine precursors, which can be synthesized from this compound. researchgate.net These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkynyl substituents.

Ruthenium-Catalyzed Reactions:

Ruthenium catalysts have also been explored for the synthesis of pyridazine derivatives. liberty.edudntb.gov.ua For instance, ruthenium-catalyzed cycloisomerization reactions of appropriate precursors can provide access to the pyridazine core. acs.org Additionally, ruthenium complexes with pyridazine carboxylic acid ligands have been synthesized and characterized, highlighting the interaction of this class of compounds with transition metals. mdpi.com

| Catalyst System | Reaction Type | Application in Pyridazine Synthesis |

| Palladium-based catalysts | Cross-coupling (Suzuki, Stille, Sonogashira) | Functionalization of the pyridazine ring. researchgate.net |

| Ruthenium-based catalysts | Cycloisomerization, complex formation | Synthesis of the pyridazine core and coordination chemistry. liberty.edudntb.gov.uaacs.orgmdpi.com |

The principles of green chemistry are increasingly being applied to the synthesis of pyridazines to develop more environmentally benign and sustainable processes.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netgeorgiasouthern.edunih.gov The synthesis of various pyridazine derivatives has been successfully achieved using microwave-assisted protocols, including one-pot multicomponent reactions. mdpi.comresearchgate.net

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another green approach to pyridazine synthesis. researchgate.netresearchgate.nettandfonline.comnih.gov Ultrasonic irradiation can enhance reaction rates and yields through the phenomenon of acoustic cavitation. beilstein-archives.org This technique has been successfully used for the synthesis of pyridazines in aqueous media, further enhancing the green credentials of the process. researchgate.net

Solvent-Free Synthesis:

Conducting reactions in the absence of a solvent minimizes waste and reduces the environmental impact associated with solvent production and disposal. tandfonline.comewha.ac.kr Solvent-free or solid-state reactions for the synthesis of pyridazine derivatives have been reported, often involving grinding of the reactants. ewha.ac.kr These methods are operationally simple and align well with the principles of green chemistry.

| Green Chemistry Approach | Description |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions and improve yields. researchgate.netgeorgiasouthern.edunih.govmdpi.comresearchgate.net |

| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to enhance reaction rates. researchgate.netresearchgate.nettandfonline.comnih.govbeilstein-archives.org |

| Solvent-Free Synthesis | Reactions conducted without a solvent, often by grinding solid reactants. tandfonline.comewha.ac.kr |

Purification and Isolation Techniques for Pyridazine Carboxylic Acids

The purification and isolation of the final product are critical steps in any synthetic sequence. For pyridazine carboxylic acids, a combination of techniques is typically employed.

Crystallization:

Crystallization is a powerful technique for purifying solid compounds. tandfonline.com The choice of solvent is crucial for successful crystallization. For pyridazine carboxylic acids, recrystallization from aqueous solutions or mixed solvent systems is often effective. acs.orgnih.gov The crystal structure of pyridazine-3-carboxylic acid hydrochloride has been determined, providing insight into the solid-state packing and intermolecular interactions. tandfonline.com

Chromatographic Methods:

Column chromatography is a versatile technique for separating and purifying compounds from complex mixtures. For pyridazine carboxylic acids, silica (B1680970) gel chromatography can be used, although the polar nature of the carboxylic acid group may require the use of polar eluent systems, sometimes with the addition of a small amount of acid (e.g., acetic acid) to prevent tailing.

Acid-Base Extraction:

The acidic nature of the carboxylic acid group allows for purification using acid-base extraction. libretexts.org The impure pyridazine carboxylic acid can be dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The carboxylic acid will be deprotonated to form its water-soluble carboxylate salt, which will partition into the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure carboxylic acid, which can be collected by filtration. libretexts.org This technique is particularly useful for removing non-polar impurities.

| Purification Technique | Description |

| Crystallization | Purification of solids based on differences in solubility. acs.orgtandfonline.comnih.gov |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. |

| Acid-Base Extraction | Separation based on the acidic properties of the carboxylic acid group. libretexts.org |

Spectroscopic and Analytical Characterization Methodologies for 6 Methylpyridazine 3 Carboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure, connectivity, and stereochemistry. For derivatives of 6-Methylpyridazine-3-carboxylic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is typically employed for a complete structural assignment.

Proton NMR (¹H-NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. In the ¹H-NMR spectrum of this compound, distinct signals are expected for the methyl group protons and the two aromatic protons on the pyridazine (B1198779) ring.

The chemical shifts (δ) of these protons are influenced by their local electronic environment. The protons on the pyridazine ring are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring and the electronegative nitrogen atoms. The specific chemical shifts of the two ring protons will differ based on their position relative to the methyl and carboxylic acid substituents. The methyl group protons will appear further upfield, typically in the range of δ 2.0-3.0 ppm.

The coupling between adjacent protons (J-coupling) provides valuable information about their connectivity. The two protons on the pyridazine ring are expected to show coupling to each other, resulting in doublet signals. The magnitude of the coupling constant (typically in Hz) is characteristic of the number of bonds separating the coupled protons.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H4 | 7.5 - 8.0 | Doublet |

| H5 | 7.2 - 7.7 | Doublet |

| -CH₃ | 2.5 - 2.8 | Singlet |

| -COOH | 10.0 - 13.0 | Broad Singlet |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C-NMR spectrum.

The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. The carbonyl carbon of the carboxylic acid group is expected to be the most downfield signal, typically appearing in the range of δ 160-180 ppm. The aromatic carbons of the pyridazine ring will resonate in the region of δ 120-160 ppm. The carbon of the methyl group will appear at the most upfield position, generally between δ 15-25 ppm. For instance, in a related compound, ethyl 6-amino-5-methylpyridazine-3-carboxylate, the methyl carbon (5-CH₃) appears at 16.7 ppm. nih.gov

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C3 | 140 - 145 |

| C4 | 128 - 133 |

| C5 | 120 - 125 |

| C6 | 160 - 165 |

| -CH₃ | 15 - 20 |

| -COOH | 165 - 175 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are instrumental in establishing the complete connectivity of a molecule by correlating signals from different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. google.com In the COSY spectrum of a this compound derivative, cross-peaks would be observed between the signals of the two adjacent protons on the pyridazine ring, confirming their connectivity. google.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). google.com The HSQC spectrum would show a cross-peak for each C-H bond, allowing for the unambiguous assignment of the ¹³C signals for the methyl group and the protonated carbons of the pyridazine ring. google.com

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). google.com The HMBC spectrum is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbon of the carboxylic acid group and the substituted carbons of the pyridazine ring. For example, a correlation would be expected between the methyl protons and the C6 carbon of the pyridazine ring. google.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental formula of a molecule, as the measured mass can be matched to a unique combination of atoms. For this compound (C₆H₆N₂O₂), the expected exact mass can be calculated and compared to the experimental value to confirm its elemental composition. For instance, a related compound, ethyl 6-amino-5-methylpyridazine-3-carboxylate, showed a high-resolution mass of m/z 182.0956 [M+H]⁺, which was in close agreement with the calculated mass of 182.0851 for C₈H₁₂N₃O₂. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like carboxylic acids. In ESI-MS, the sample is introduced as a solution, and ions are generated by applying a high voltage to a capillary. Depending on the polarity of the applied voltage, either positive or negative ions can be formed.

For this compound, analysis in positive ion mode would likely show a prominent protonated molecule [M+H]⁺ at an m/z corresponding to its molecular weight plus the mass of a proton. In negative ion mode, a deprotonated molecule [M-H]⁻ would be expected. The formation of adducts with solvent molecules or salts, such as [M+Na]⁺ or [M+K]⁺, is also common. uni.lu

By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in a tandem mass spectrometer), characteristic fragment ions can be generated. The fragmentation pattern provides valuable structural information. For a carboxylic acid, common fragmentation pathways include the loss of water (H₂O) and the loss of the carboxyl group (COOH).

Table 3: Predicted ESI-MS Adducts and Fragments for this compound (MW = 138.12)

| Ion | Predicted m/z |

| [M+H]⁺ | 139.05 |

| [M+Na]⁺ | 161.03 |

| [M-H]⁻ | 137.04 |

| [M+H-H₂O]⁺ | 121.04 |

| [M-COOH]⁻ | 93.05 |

Source: Predicted values from PubChem. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrations of chemical bonds. For this compound and its derivatives, the IR spectrum reveals characteristic absorption bands for the carboxylic acid group and the pyridazine ring.

The carboxylic acid moiety is distinguished by two prominent features: a very broad O-H stretching band and a sharp, strong C=O (carbonyl) stretching band. spectroscopyonline.com The O-H stretch typically appears as a broad envelope in the region of 3500–2500 cm⁻¹, a result of strong intermolecular hydrogen bonding which forms dimers in the solid state. spectroscopyonline.com The carbonyl stretch for carboxylic acids is one of the most intense bands in the spectrum, generally appearing in the 1730–1700 cm⁻¹ range for saturated compounds. spectroscopyonline.com Conjugation with the pyridazine ring can shift this absorption to a lower frequency, typically between 1710 and 1680 cm⁻¹. spectroscopyonline.com

Other significant vibrations include the C-O stretch of the carboxylic acid group, which is found between 1320 and 1210 cm⁻¹, and the out-of-plane O-H bend (wag), which gives a broad absorption around 960–900 cm⁻¹. spectroscopyonline.com The pyridazine ring itself contributes to the spectrum with characteristic C=C and C=N stretching vibrations within the aromatic region (approximately 1600–1450 cm⁻¹) and C-H stretching bands above 3000 cm⁻¹. liberty.edu

The table below summarizes the key IR absorption bands and their corresponding functional groups relevant to the analysis of this compound derivatives.

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 3500 - 2500 | Broad, Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Methyl C-H | Stretch | ~2960 | Medium to Weak |

| Carboxylic Acid C=O | Stretch | 1710 - 1680 | Strong, Sharp |

| Pyridazine Ring C=N, C=C | Stretch | 1600 - 1450 | Medium to Strong |

| Carboxylic Acid C-O | Stretch | 1320 - 1210 | Strong |

| Carboxylic Acid O-H | Bend (Out-of-plane) | 960 - 900 | Broad, Medium |

Data compiled from general spectroscopic principles for carboxylic acids and pyridazine compounds. spectroscopyonline.comliberty.edu

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (like oxygen, O) in a compound. This method provides experimental verification of the empirical and molecular formula of a synthesized derivative of this compound, confirming its purity and compositional integrity.

The theoretical elemental composition is calculated from the molecular formula. For the parent compound, this compound, the molecular formula is C₆H₆N₂O₂. uni.lu The calculated mass percentages are compared against the values obtained experimentally from combustion analysis. A close correlation between the theoretical and found values, typically within ±0.4%, is considered confirmation of the compound's identity and purity. nih.gov

For example, in the synthesis of various pyridazine derivatives, researchers report both the calculated (calcd.) and experimentally found elemental percentages to validate their structures. nih.gov

The table below shows the theoretical elemental composition for this compound.

| Element | Symbol | Atomic Mass | Molar Mass of C₆H₆N₂O₂ | Theoretical % |

| Carbon | C | 12.011 | 138.12 g/mol | 52.18% |

| Hydrogen | H | 1.008 | 138.12 g/mol | 4.38% |

| Nitrogen | N | 14.007 | 138.12 g/mol | 20.28% |

| Oxygen | O | 15.999 | 138.12 g/mol | 23.16% |

Calculated from the molecular formula C₆H₆N₂O₂. uni.lu

X-ray Crystallography for Solid-State Structural Determination

For derivatives of this compound, single-crystal X-ray diffraction can unambiguously confirm the molecular structure, including the planarity of the pyridazine ring and the orientation of the methyl and carboxylic acid substituents. The analysis of a closely related compound, pyridazine-3,6-dicarboxylic acid monohydrate, provides insight into the structural characteristics that can be expected. researchgate.net In this structure, the pyridazine ring is planar, and the carboxylic acid groups are only slightly twisted out of this plane. researchgate.net The molecules are organized into sheets connected by extensive hydrogen bonds involving the carboxylic acid groups, the ring nitrogen atoms, and water molecules. researchgate.net

The table below presents crystallographic data for the related compound, pyridazine-3,6-dicarboxylic acid monohydrate, as an example of the detailed structural information provided by this technique.

| Parameter | Value |

| Compound | Pyridazine-3,6-dicarboxylic acid monohydrate |

| Molecular Formula | C₆H₄N₂O₄·H₂O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.5595 (9) |

| b (Å) | 7.2132 (10) |

| c (Å) | 8.6514 (12) |

| α (°) | 81.334 (4) |

| β (°) | 74.062 (4) |

| γ (°) | 68.121 (4) |

| Volume (ų) | 363.31 (9) |

| Z (molecules/unit cell) | 2 |

Data from the crystallographic study of pyridazine-3,6-dicarboxylic acid monohydrate. researchgate.net

Pharmacological and Biological Evaluation of 6 Methylpyridazine 3 Carboxylic Acid Analogues

In Vitro Assessment of Antimicrobial Activity

The antimicrobial potential of 6-Methylpyridazine-3-carboxylic acid analogues has been investigated through various in vitro assays, revealing their capacity to inhibit the growth of a range of pathogenic microorganisms.

Determination of Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a fundamental measure of the potency of an antimicrobial agent, representing the lowest concentration of a compound that prevents visible growth of a microorganism. For derivatives of the parent compound, MIC values are determined using standardized broth microdilution or agar (B569324) dilution methods. While specific MIC data for a wide range of this compound analogues is still emerging in publicly available research, studies on structurally related pyridazine (B1198779) and pyridazinone derivatives provide insights into their potential efficacy. For instance, certain pyridazinone derivatives have demonstrated MIC values ranging from 3.74 to 36.21 µM against various bacterial strains.

Broad-Spectrum Antibacterial Efficacy Against Gram-Positive Organisms

Analogues of this compound are being evaluated for their activity against a variety of Gram-positive bacteria, which are characterized by a thick peptidoglycan cell wall. Pathogens in this category, such as Staphylococcus aureus and Streptococcus species, are leading causes of clinical infections. Research on related pyridazine compounds has shown promising activity against these organisms. For example, some novel pyridazine derivatives have been screened for their antimicrobial activity against Staphylococcus aureus and Streptococcus faecalis nih.gov. While detailed MIC values for a broad panel of this compound analogues are not yet extensively documented, the general class of pyridazines shows potential in combating Gram-positive bacterial strains.

Below is a representative table illustrating the kind of data generated in such studies for related heterocyclic compounds, which could be a template for future evaluations of this compound analogues.

| Compound/Analogue | Staphylococcus aureus MIC (µg/mL) | Streptococcus faecalis MIC (µg/mL) |

| Analogue A | Data not available | Data not available |

| Analogue B | Data not available | Data not available |

| Analogue C | Data not available | Data not available |

Broad-Spectrum Antibacterial Efficacy Against Gram-Negative Organisms

Gram-negative bacteria, with their protective outer membrane, present a significant challenge for antimicrobial agents. Key pathogens in this group include Escherichia coli and Pseudomonas aeruginosa. The evaluation of this compound analogues against these bacteria is a critical area of research. Studies on similar pyridazine structures have demonstrated activity against Gram-negative organisms nih.gov. For instance, certain novel pyridazine derivatives have been tested against E. coli and P. aeruginosa, indicating the potential for this chemical class to address infections caused by these challenging pathogens nih.gov.

A representative data table for Gram-negative bacteria is presented below, awaiting specific data from this compound analogue studies.

| Compound/Analogue | Escherichia coli MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) |

| Analogue A | Data not available | Data not available |

| Analogue B | Data not available | Data not available |

| Analogue C | Data not available | Data not available |

Comparative Efficacy with Established Antibacterial Agents (e.g., Ciprofloxacin (B1669076), Sparfloxacin, Trovafloxacin)

To contextualize the potential of new antimicrobial candidates, their efficacy is often compared to that of established drugs. Fluoroquinolones like Ciprofloxacin, Sparfloxacin, and Trovafloxacin are broad-spectrum antibiotics commonly used as benchmarks. While direct comparative studies for this compound analogues are limited, research on other heterocyclic compounds provides a framework for such comparisons. For example, the inhibitory effects of ruthenium complexes of pyridazine-3-carboxylic acid on pyoverdine production in P. aeruginosa were found to be similar to that of ciprofloxacin researchgate.net. This suggests that pyridazine derivatives could potentially exhibit comparable or complementary activities to existing antibiotics.

The following table illustrates a potential comparative analysis.

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |

| This compound Analogue | Data not available | Data not available | Data not available |

| Ciprofloxacin | ~0.12-2 | ~0.015-1 | ~0.25-2 |

| Sparfloxacin | ~0.12-0.5 | ~0.03-0.12 | ~1-4 |

| Trovafloxacin | ~0.06-0.25 | ~0.03-0.12 | ~0.5-2 |

Evaluation of Fungal Inhibition

In addition to antibacterial activity, the potential for this compound analogues to inhibit fungal growth is an area of interest. Fungal infections, particularly those caused by species like Candida albicans and Aspergillus niger, are a growing health concern. While specific data on the antifungal activity of this compound analogues is scarce, studies on other carboxylic acid amides have shown moderate to good activity against various phytopathogenic fungi researchgate.net. For instance, certain novel aromatic carboxylic acid amides exhibited significant inhibition of Pythium aphanidermatum and Rhizoctonia solani researchgate.net. These findings suggest that the pyridazine carboxylic acid scaffold may also possess antifungal properties worth investigating.

Exploration of Other Potential Biological Activities

Beyond their antimicrobial properties, pyridazine-based compounds have been explored for a variety of other biological activities, indicating a rich pharmacological potential for analogues of this compound.

Research has shown that pyridazine and pyridazinone derivatives possess a wide array of pharmacological effects, including anti-inflammatory, analgesic, anticancer, and enzyme inhibitory activities.

Anti-inflammatory and Analgesic Activity: Certain methyl 6-substituted-3(2H)-pyridazinone-2-ylacetate derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory effects. Some of these compounds exhibited significant anti-inflammatory activity, with one derivative being more active than acetylsalicylic acid in analgesic tests and another showing anti-inflammatory effects comparable to indomethacin (B1671933) nih.gov.

Anticancer Activity: The anticancer potential of pyridazine derivatives is an active area of investigation. For example, a series of new 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides were synthesized and showed notable anticancer activities against various human cancer cell lines, including breast (MCF-7) and melanoma (SK-MEL-28) cancer cells, with IC50 values in the low micromolar range nih.gov. Other pyrido[2,3-c]pyridazine (B12844688) derivatives have also demonstrated cytotoxicity against cancer cell lines sid.ir.

Enzyme Inhibition: The ability of pyridazine analogues to inhibit specific enzymes is another promising therapeutic avenue. For instance, some pyridine (B92270) carboxamide derivatives have been identified as potent urease inhibitors, an enzyme implicated in pathologies associated with Helicobacter pylori infections nih.gov. Additionally, 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids have been synthesized and evaluated as potential inhibitors of Rab geranylgeranyl transferase, an enzyme involved in cellular trafficking and a potential target in cancer therapy frontiersin.org.

These findings underscore the versatility of the pyridazine scaffold and suggest that analogues of this compound could be valuable leads for the development of new drugs targeting a range of diseases.

Anti-inflammatory Properties

Analogues of this compound have been investigated for their potential to alleviate inflammation. A study focusing on methyl 6-substituted-3(2H)-pyridazinone-2-ylacetates demonstrated notable anti-inflammatory effects. The anti-inflammatory activity of these compounds was assessed using the carrageenan-induced paw edema model in rats.

One particular analogue, methyl 6-(4-(2-ethoxyphenyl)piperazine)-3(2H)-pyridazinone-2-ylacetate, exhibited anti-inflammatory activity comparable to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin. Another derivative, methyl 6-(4-(4-fluorophenyl)piperazine)-3(2H)-pyridazinone-2-ylacetate, was also identified as a potent anti-inflammatory agent. nih.gov The research underscores that modifications at the 6-position of the pyridazinone ring significantly influence the anti-inflammatory and analgesic activities of these compounds. nih.gov

A separate investigation into 3-amino-4-mercapto-6-methylpyridazine (B96130) revealed an activity spectrum similar to that of acetylsalicylic acid in acute inflammation models, such as kaolin (B608303) and carrageenin-induced edema in rats. nih.gov However, in a model of subacute inflammation (the cotton-induced granuloma test), this compound was found to be ineffective. nih.gov

A review of 3(2H)-pyridazinone analogues highlights their potential as analgesic and anti-inflammatory agents, with some derivatives showing significant activity when compared to reference drugs. jscimedcentral.com Emorfazone, a marketed non-steroidal anti-inflammatory drug, belongs to this class of compounds, further indicating the therapeutic potential of the pyridazine core in inflammation. jscimedcentral.comnih.gov

| Compound | Anti-inflammatory Activity | Reference |

|---|---|---|

| Methyl 6-(4-(2-ethoxyphenyl)piperazine)-3(2H)-pyridazinone-2-ylacetate | Comparable to Indomethacin | nih.gov |

| Methyl 6-(4-(4-fluorophenyl)piperazine)-3(2H)-pyridazinone-2-ylacetate | Potent Activity | nih.gov |

| 3-amino-4-mercapto-6-methylpyridazine | Similar to Acetylsalicylic Acid (acute models) | nih.gov |

Antitumor/Anticancer Potential

The antitumor potential of pyridazine derivatives has been an area of active research. A study on a series of novel 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides revealed significant anticancer activities. mdpi.com These compounds were evaluated against a panel of human cancer cell lines.

Specifically, two derivatives, compounds 4e and 4f , demonstrated excellent activity against MCF-7 (breast cancer) and SK-MEL-28 (melanoma) cell lines, with IC50 values in the range of 1 to 10 μM. mdpi.com This level of activity is comparable to the standard anticancer drugs 5-fluorouracil (B62378) and etoposide. mdpi.com The structure-activity relationship studies indicated that the nature and position of substituents on the phenyl ring influence the anticancer potency. mdpi.com

While not direct analogues of this compound, research on other heterocyclic carboxylic acid derivatives has also shown promise. For instance, certain phenyl-pyridine-2-carboxylic acid derivatives have been identified as cell cycle inhibitors with selectivity for cancer cells. nih.gov One such compound, Ro 41-4439, induced apoptosis in cancer cells by arresting cell cycle progression in mitosis. nih.gov In vivo studies with this compound in nude mice bearing mammary tumor xenografts showed a 73% inhibition of tumor growth. nih.gov Furthermore, the cyclization of certain quinolone-3-carboxylic acid derivatives with hydrazine (B178648) has been shown to produce compounds with significant anticancer activity against the MCF-7 breast cancer cell line. mdpi.com

Modulation of Specific Biological Pathways

The precise mechanisms by which this compound analogues modulate specific biological pathways to exert their pharmacological effects are not extensively detailed in the currently available literature. However, based on the observed anticancer activities of related compounds, it is plausible that they may influence cell cycle regulation and apoptotic pathways. For example, the phenyl-pyridine-2-carboxylic acid derivative Ro 41-4439 was found to arrest the cell cycle in mitosis, which subsequently leads to apoptosis. nih.gov This suggests that pyridazine-based compounds could potentially interact with key regulators of the cell cycle.

Enzyme Inhibition Studies

The inhibition of specific enzymes is a key mechanism through which many therapeutic agents exert their effects. Analogues of this compound have been evaluated for their enzyme inhibitory potential against various targets.

A study focused on 6-alkylaminopyridazine-3-carboxylic acid derivatives identified them as inhibitors of dopamine (B1211576) β-hydroxylase. mdpi.com Among the tested compounds, 6-benzylaminopyridazine-3-carboxylic acid was found to have the most potent inhibitory activity, comparable to that of fusaric acid, a known inhibitor of this enzyme. mdpi.com

The broader class of pyridine carboxylic acid derivatives has been shown to inhibit a wide range of enzymes, including cyclooxygenase-2 (COX-2), urease, and various kinases. nih.gov The carboxylic acid group is a key feature, contributing to the inhibitory activity through its ability to coordinate with metal ions within the enzyme's active site. nih.gov

In a study of N-substituted-(p-tolyl)pyridazin-3(2H)-one derivatives, several compounds exhibited potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov For instance, compound 6a showed a Ki value of 3.26 nM against AChE, while compound 5a had a Ki of 0.94 nM against BChE. nih.gov

| Compound Class/Derivative | Target Enzyme | Inhibitory Activity | Reference |

|---|---|---|---|

| 6-Benzylaminopyridazine-3-carboxylic acid | Dopamine β-hydroxylase | Potent, comparable to fusaric acid | mdpi.com |

| N-substituted-(p-tolyl)pyridazin-3(2H)-one derivative (6a) | Acetylcholinesterase (AChE) | Ki = 3.26 nM | nih.gov |

| N-substituted-(p-tolyl)pyridazin-3(2H)-one derivative (5a) | Butyrylcholinesterase (BChE) | Ki = 0.94 nM | nih.gov |

Structure Activity Relationship Sar Studies of 6 Methylpyridazine 3 Carboxylic Acid Analogues

Elucidation of Key Structural Features for Bioactivity

The bioactivity of 6-methylpyridazine-3-carboxylic acid analogues is intrinsically linked to the interplay of its core structural components: the pyridazine (B1198779) ring, the carboxylic acid moiety, and the methyl group at the 6-position. Alterations to any of these features can lead to significant changes in efficacy, selectivity, and pharmacokinetic properties.

The pyridazine ring is an electron-deficient heterocycle, a property that influences its interactions with biological targets. nih.gov The nitrogen atoms in the ring act as hydrogen bond acceptors, playing a vital role in molecular recognition. nih.govblumberginstitute.org The electronic properties of the pyridazine ring can be modulated by the introduction of various substituents, which in turn affects the bioactivity of the molecule. blumberginstitute.org

SAR studies on related pyridazinone derivatives have demonstrated that modifications at the 6-position of the pyridazine ring can significantly impact analgesic and anti-inflammatory activities. nih.govsarpublication.com For instance, the introduction of different substituted piperazine (B1678402) moieties at this position has led to compounds with varying degrees of potency. nih.gov This highlights the sensitivity of the biological activity to the nature of the substituent at this position.

The electronic and steric effects of substituents are critical. Electron-withdrawing groups can enhance the hydrogen bonding capabilities of the ring nitrogens, while bulky substituents may introduce steric hindrance that could either be beneficial or detrimental to binding with a target protein. The diverse pharmacological activities reported for various pyridazine analogues, including anticancer, antimicrobial, and anti-inflammatory effects, underscore the versatility of this scaffold in drug design. researchgate.net

Illustrative Data on the Influence of Pyridazine Ring Substituents on Bioactivity

| Compound | Substituent at Position 6 | Observed Biological Activity Trend |

| Analogue A | Small, electron-donating group | Moderate Activity |

| Analogue B | Bulky, lipophilic group | Increased Activity |

| Analogue C | Electron-withdrawing group | Potent Activity |

| Analogue D | Hydrogen bond donor/acceptor group | Variable Activity (target dependent) |

This table is illustrative and based on general principles observed in SAR studies of pyridazine derivatives.

The carboxylic acid group at the 3-position is a key functional group that often plays a pivotal role in the interaction of small molecules with their biological targets. nih.gov It is a versatile functional group that can act as a hydrogen bond donor and acceptor, and at physiological pH, it is typically ionized, allowing it to form strong ionic interactions (salt bridges) with positively charged residues, such as arginine or lysine, in a protein's active site. nih.gov

In the context of STAT3 inhibitors, the carboxylic acid moiety has been shown to be a crucial component for activity. nih.govnih.gov Studies on pyridoxal (B1214274) derivatives have also indicated that a carboxylic acid can effectively replace other acidic groups like phosphates or sulfonates without a loss of antagonistic potency at certain receptors. nih.gov The position and orientation of the carboxylic acid are critical for establishing the optimal binding interactions. Modification of the carboxylic acid to an ester or amide can drastically alter the binding mode and, consequently, the biological activity. This is often a strategy employed to create prodrugs with improved cell permeability.

The ability of the carboxylic acid to chelate metal ions can also be a factor in its mechanism of action, particularly for enzymes that have a metal cofactor in their active site. mdpi.com

The methyl group at the 6-position of the pyridazine ring, while seemingly simple, can have a profound impact on the pharmacological profile of the molecule. Its effects can be multifaceted, influencing the compound's steric, electronic, and hydrophobic properties.

Electronically, the methyl group is a weak electron-donating group, which can subtly modulate the electron density of the pyridazine ring. This, in turn, can affect the pKa of the ring nitrogens and their ability to participate in hydrogen bonding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable tools in medicinal chemistry for predicting the activity of novel compounds and for providing insights into the molecular features that are important for bioactivity.

The development of predictive QSAR models for this compound analogues involves a multi-step process. First, a dataset of compounds with known biological activities is compiled. Then, a set of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, is calculated. nih.gov Statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are then employed to build a mathematical model that correlates the descriptors with the observed biological activity. semanticscholar.org

For pyridazine and related pyrazine (B50134) derivatives, QSAR models have been successfully developed to predict a range of biological activities, including antitubercular, antiproliferative, and fungicidal effects. researchgate.netnih.gov These models, once validated, can be used to virtually screen large libraries of compounds, prioritizing the synthesis and testing of those with the highest predicted activity. nih.gov The robustness and predictive power of a QSAR model are highly dependent on the quality and diversity of the training set of compounds. nih.gov

A key outcome of QSAR studies is the identification of physicochemical descriptors that have a significant correlation with the biological efficacy of the compounds. These descriptors provide quantitative insights into the properties that are driving the activity. For pyridazine and pyrazine derivatives, several types of descriptors have been found to be important.

Common Physicochemical Descriptors in QSAR Models of Pyridazine Analogues

| Descriptor Type | Specific Descriptors | Potential Influence on Efficacy |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Governs electrostatic and orbital interactions with the target. |

| Steric | Molecular volume, Surface area, Molar refractivity | Relates to the size and shape of the molecule and its fit within the binding site. |

| Hydrophobic | LogP (partition coefficient), Hydration energy | Influences membrane permeability and hydrophobic interactions with the target. |

| Topological | Connectivity indices, Shape indices | Describes the branching and overall topology of the molecule. |

| Thermodynamic | Heat of formation, Enthalpy, Entropy | Relates to the stability and binding energetics of the molecule. |

This table is illustrative and based on descriptors commonly used in QSAR studies of heterocyclic compounds.

For example, studies on pyrazine derivatives have shown that lipophilicity (LogP) and electronic parameters are often correlated with antimycobacterial and antifungal activities. semanticscholar.org In 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the steric and electrostatic fields around the molecules are mapped to identify regions where modifications are likely to enhance activity. nih.govrsc.org The identification of these key descriptors helps in understanding the mechanism of action and in guiding the design of new analogues with improved therapeutic potential.

Rational Design Principles for Enhanced Bioactivity and Selectivity

The structure of this compound offers several key positions for chemical modification to explore and optimize biological activity. Rational design strategies for its analogues are centered on understanding the role of each component of the molecule: the pyridazine ring, the methyl group at the 6-position, and the carboxylic acid at the 3-position. The goal is to systematically alter these components to improve interactions with a specific biological target and to modulate physicochemical properties that influence absorption, distribution, metabolism, and excretion (ADME).

Bioisosteric Replacement of the Carboxylic Acid Group:

A primary strategy in the rational design of analogues involves the bioisosteric replacement of the carboxylic acid moiety. While the carboxylic acid group can be crucial for forming key interactions with a biological target, such as hydrogen bonds or ionic interactions, it can also contribute to poor oral bioavailability and rapid metabolism. Bioisosteres are functional groups or molecules that have similar physical and chemical properties and which produce broadly similar biological properties to another chemical compound.

Common bioisosteric replacements for a carboxylic acid group include tetrazoles, hydroxamic acids, and acyl sulfonamides. The choice of a particular bioisostere is guided by the desired physicochemical properties and the specific interactions required for biological activity. For instance, replacing the carboxylic acid with a tetrazole ring can in some cases lead to improved metabolic stability and oral bioavailability while maintaining or even enhancing binding affinity to the target.

Modification of the Pyridazine Scaffold:

The pyridazine ring itself is a key pharmacophoric element, and its modification is a central aspect of rational design. The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, and the aromatic system can participate in π-stacking interactions with the target protein.

Systematic modifications could include:

Substitution at other positions: Introducing various substituents (e.g., halogens, alkyl groups, alkoxy groups) at the 4- and 5-positions of the pyridazine ring can probe the steric and electronic requirements of the binding pocket.

Scaffold hopping: Replacing the pyridazine ring with other heterocyclic systems (e.g., pyrimidine, pyrazine, or even non-aromatic rings) can lead to novel analogues with altered selectivity and physicochemical properties.

Exploring the Role of the 6-Methyl Group:

The methyl group at the 6-position of the pyridazine ring also presents an opportunity for rational design. Its role can be investigated by synthesizing analogues with different substituents at this position. For example, increasing the size of the alkyl group could explore potential hydrophobic interactions within the binding site. Conversely, replacing the methyl group with more polar functional groups could probe for potential hydrogen bonding opportunities.

The following table illustrates hypothetical modifications and the rationale behind them, based on common medicinal chemistry principles.

| Compound | Modification from this compound | Rationale for Design |

| Analogue A | Replacement of the carboxylic acid with a tetrazole group. | To improve metabolic stability and oral bioavailability while maintaining the acidic character for target interaction. |

| Analogue B | Introduction of a chlorine atom at the 4-position. | To explore the impact of an electron-withdrawing group and potential halogen bonding on bioactivity. |

| Analogue C | Replacement of the 6-methyl group with an ethyl group. | To investigate the effect of increased lipophilicity and steric bulk at the 6-position on target binding. |

| Analogue D | Conversion of the carboxylic acid to a methyl ester. | To assess the importance of the acidic proton for biological activity and to potentially enhance cell permeability. |

Enhancing Selectivity:

Achieving selectivity for a specific biological target over others is a critical goal in drug design to minimize off-target effects. Rational design principles can be applied to enhance the selectivity of this compound analogues. This often involves exploiting subtle differences in the amino acid residues of the binding sites of related proteins. By introducing substituents that create favorable interactions with the target protein but cause steric clashes or unfavorable interactions with off-target proteins, selectivity can be significantly improved.

Mechanistic Investigations of Biological Action

Identification and Characterization of Molecular Targets

The initial step in understanding a compound's mechanism of action is to identify its molecular targets, which are typically proteins such as receptors or enzymes.

Receptor Binding Studies

Receptor binding assays are crucial for determining if a compound interacts with specific receptors and with what affinity. These studies often involve competitive binding experiments where the test compound's ability to displace a known radiolabeled ligand from its receptor is measured.

As of now, there is no publicly available research detailing the receptor binding profile of 6-Methylpyridazine-3-carboxylic acid. Therefore, no data on its binding affinities (like Kᵢ or IC₅₀ values) for any specific receptors can be presented.

Table 1: Receptor Binding Affinity of this compound (Hypothetical Data) No experimental data is available in the scientific literature.

| Receptor Target | Binding Affinity (Kᵢ, nM) | Assay Type |

|---|---|---|

| N/A | N/A | N/A |

Enzyme Inhibition Kinetics

Enzyme inhibition studies are performed to ascertain if a compound can interfere with an enzyme's activity. These assays measure the concentration of the compound required to inhibit enzyme activity by 50% (IC₅₀). Further kinetic studies can elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). While derivatives such as 6-alkylaminopyridazine-3-carboxylic acids have been investigated as inhibitors of dopamine (B1211576) β-hydroxylase, specific enzyme inhibition data for this compound is not available. nih.gov

Table 2: Enzyme Inhibition Profile of this compound (Hypothetical Data) No experimental data is available in the scientific literature.

| Enzyme Target | IC₅₀ (µM) | Mode of Inhibition |

|---|---|---|

| N/A | N/A | N/A |

Cellular Pathway Analysis and Modulation

Once a molecular target is identified, further research is needed to understand how the interaction with this target affects cellular signaling pathways. Techniques such as western blotting, reporter gene assays, and transcriptomics are used to study changes in protein expression and gene activity. There are currently no published studies on the effects of this compound on any cellular pathways.

Studies on Bacterial Resistance Mechanisms to Pyridazine (B1198779) Derivatives

The emergence of bacterial resistance is a critical aspect of antimicrobial drug development. Bacteria can develop resistance through various mechanisms, including enzymatic degradation of the drug, modification of the drug's target, or active efflux of the drug from the bacterial cell. nih.govnih.govmdpi.commdpi.com While the general mechanisms of resistance to antimicrobial agents are well-documented, specific studies on how bacteria might develop resistance to this compound have not been conducted.

Cytotoxicity and Selectivity Profiling

Cytotoxicity assays are essential to determine a compound's toxicity towards cells. These are typically performed on a panel of cancerous and normal cell lines to assess both the anticancer potential and the safety profile of the compound. The half-maximal inhibitory concentration (IC₅₀) is determined for each cell line. The selectivity index (SI), often calculated as the ratio of the IC₅₀ in normal cells to that in cancer cells, provides a measure of the compound's therapeutic window. Phenyl-pyridine-2-carboxylic acid derivatives have been identified as cell cycle inhibitors with selectivity for cancer cells. nih.gov However, a specific cytotoxicity and selectivity profile for this compound is not available in the literature.

Table 3: Cytotoxicity and Selectivity Index of this compound (Hypothetical Data) No experimental data is available in the scientific literature.

| Cell Line | Cell Type | IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| N/A | N/A | N/A | N/A |

| N/A | N/A | N/A | N/A |

Computational Chemistry and Molecular Modeling for 6 Methylpyridazine 3 Carboxylic Acid Research

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-Methylpyridazine-3-carboxylic acid. These calculations, often employing Density Functional Theory (DFT), allow for a detailed analysis of the molecule's electronic structure and potential energy surfaces.

The conformational landscape of this compound is primarily defined by the orientation of the carboxylic acid group relative to the pyridazine (B1198779) ring. The rotation around the C-C bond connecting the carboxylic acid to the ring gives rise to different conformers. The two principal conformers are the syn and anti forms, where the hydroxyl proton of the carboxylic acid is oriented towards or away from the carbonyl oxygen, respectively.

In the gaseous phase, the syn conformation is generally more stable due to the formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen. However, in a polar solvent like water, the anti conformation can be preferentially stabilized. This is because the solvent molecules can form multiple intermolecular hydrogen bonds with both the carbonyl oxygen and the hydroxyl group, which can energetically outweigh the intramolecular interaction. A potential energy scan would reveal the rotational barrier between these conformers, providing insights into the molecule's flexibility.

| Conformer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous Phase, kcal/mol) | Key Feature |

| Syn | 0.0 | > 0 | Intramolecular H-bond |

| Anti | > 0 | 0.0 | Stabilized by solvent interactions |

Note: The relative energies are illustrative and would require specific calculations for precise values.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of this compound. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.org The HOMO represents the ability to donate an electron, indicating nucleophilic character, while the LUMO represents the ability to accept an electron, indicating electrophilic character.

The energy gap between the HOMO and LUMO is a significant indicator of chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridazine ring and the oxygen atoms of the carboxylic acid. Conversely, the LUMO is likely distributed over the pyridazine ring, particularly the nitrogen atoms, and the carbonyl carbon of the carboxylic acid.

| Orbital | Energy (eV) | Description |

| HOMO | (Typical range: -6 to -8) | Electron-donating capacity, involved in reactions with electrophiles. |

| LUMO | (Typical range: -1 to -3) | Electron-accepting capacity, involved in reactions with nucleophiles. |

| HOMO-LUMO Gap | (Typical range: 3 to 5) | Indicator of chemical reactivity and kinetic stability. |

Note: The energy values are typical for similar heterocyclic compounds and would need to be calculated specifically for this compound.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. uni-muenchen.de It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. bhu.ac.in The MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). Green represents areas of neutral potential.

For this compound, the MEP map would likely show the most negative potential (red) around the oxygen atoms of the carboxylic acid and the nitrogen atoms of the pyridazine ring, making these sites susceptible to electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit the most positive potential (blue), identifying it as a primary site for nucleophilic attack. The methyl group and the C-H bonds of the pyridazine ring would likely show regions of relatively neutral potential (green).

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is instrumental in drug discovery and design, providing insights into the binding mechanism and affinity of a molecule.

In a hypothetical molecular docking study, this compound would be docked into the active site of a target protein. The docking algorithm would explore various binding poses and score them based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). A lower docking score generally indicates a more favorable binding interaction. The predicted binding mode would reveal the specific orientation of the ligand within the active site that maximizes favorable interactions.

The docking results would also identify the key amino acid residues in the protein's active site that interact with this compound. These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For instance, the carboxylic acid group is a potent hydrogen bond donor (the -OH group) and acceptor (the C=O group), and would likely form hydrogen bonds with polar residues such as serine, threonine, or lysine. The pyridazine ring, with its nitrogen atoms, can also act as a hydrogen bond acceptor. The aromatic nature of the pyridazine ring could lead to π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The methyl group can participate in hydrophobic interactions with nonpolar residues such as leucine, valine, or isoleucine.

| Interaction Type | Potential Interacting Residues |

| Hydrogen Bonding | Ser, Thr, Lys, Arg, His, Asp, Glu |

| π-π Stacking | Phe, Tyr, Trp |

| Hydrophobic Interactions | Leu, Val, Ile, Ala, Met |

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, providing a dynamic picture of molecular systems over time. For this compound, MD simulations can offer profound insights into its conformational flexibility, stability, and interactions with its environment, such as solvent molecules or biological macromolecules.

By simulating the motion of atoms and bonds over a specific period, researchers can analyze various parameters to understand the compound's behavior. Key analyses in MD simulations of this compound would include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms from a reference structure over the course of the simulation. A stable RMSD value indicates that the molecule has reached a conformational equilibrium.

Root Mean Square Fluctuation (RMSF): RMSF analysis highlights the flexibility of different parts of the molecule. For this compound, this could reveal the mobility of the methyl and carboxylic acid groups relative to the pyridazine ring.

Radius of Gyration (Rg): This value provides an indication of the molecule's compactness. Changes in Rg during a simulation can signify conformational changes.

Hydrogen Bond Analysis: This analysis is crucial for understanding the intramolecular and intermolecular interactions that stabilize the molecule's structure, particularly the role of the carboxylic acid group in forming hydrogen bonds.

While specific MD simulation data for this compound is not extensively available in public literature, studies on similar pyridazine derivatives have demonstrated the utility of this technique in assessing their stability and interaction patterns. mdpi.com The general principles of MD simulations suggest that this compound would exhibit a relatively rigid pyridazine core with flexibility in the methyl and carboxylic acid substituents. The orientation of the carboxylic acid group would be a key factor in its interaction with potential biological targets.

Virtual Screening and Chemoinformatics Approaches for Analogue Discovery

Virtual screening and chemoinformatics are powerful computational strategies for identifying new compounds with similar properties to a known molecule from large chemical databases. These approaches are instrumental in the discovery of analogues of this compound that may possess enhanced activity or improved pharmacokinetic properties.

Virtual Screening involves the computational screening of large libraries of compounds to identify those that are likely to bind to a specific biological target. For this compound, this could involve:

Ligand-Based Virtual Screening: This method uses the known structure of this compound as a template to search for molecules with similar 2D or 3D features. Techniques like similarity searching and pharmacophore modeling are employed. A pharmacophore model would define the essential chemical features of this compound required for its activity, such as hydrogen bond donors and acceptors, and aromatic rings.

Structure-Based Virtual Screening: If the threedimensional structure of a biological target for this compound is known, molecular docking can be used to predict the binding affinity and orientation of compounds from a database within the target's active site.

Chemoinformatics applies computational and informational techniques to a wide range of chemical problems. In the context of analogue discovery for this compound, chemoinformatics can be used to:

Analyze large datasets of chemical compounds to identify structure-activity relationships (SAR).

Predict the absorption, distribution, metabolism, and excretion (ADME) properties of potential analogues.

Cluster compounds based on their chemical properties to identify diverse sets of molecules for further investigation.

The application of these techniques to pyridazine-containing compounds has been shown to be effective in identifying novel bioactive molecules.

De Novo Drug Design Methodologies

De novo drug design is a computational approach that aims to design novel molecules from scratch, rather than searching for them in existing databases. These methods are particularly useful when there is a known biological target but no known active ligand, or when the goal is to create a completely new chemical scaffold.

For this compound, de novo design methodologies could be employed to generate novel molecules that retain the key interacting features of the parent compound while exploring new chemical space. The process typically involves:

Scaffold Hopping: Replacing the core pyridazine ring of this compound with other chemical scaffolds that maintain a similar spatial arrangement of key functional groups.

Fragment-Based Growth: Using fragments of this compound or other known active molecules to "grow" a new molecule within the binding site of a target protein.

Algorithmic Molecular Generation: Employing algorithms, often guided by machine learning models, to generate novel chemical structures with desired properties.

Studies on other pyridazine derivatives have successfully utilized de novo design to develop potent inhibitors for various biological targets. This approach holds significant promise for the development of novel therapeutics based on the this compound framework.

Future Perspectives and Therapeutic Applications of 6 Methylpyridazine 3 Carboxylic Acid Derivatives

Development of Novel Antimicrobial Agents with Improved Efficacy and Resistance Profiles

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. nih.gov Derivatives of the pyridazine (B1198779) core are actively being investigated for this purpose. Research has shown that certain pyridazine derivatives exhibit promising in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netmdpi.com For instance, some synthesized pyridazinone-based diarylurea derivatives have shown potent antibacterial activity against Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values as low as 16 μg/mL. nih.gov

Specifically, chloro derivatives of pyridazines have demonstrated high antibacterial activity, with MICs ranging from 0.892 to 3.744 μg/mL against E. coli and P. aeruginosa, values lower than the reference drug chloramphenicol. researchgate.netresearchgate.net The mechanism for some of these compounds is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase. researchgate.nettandfonline.com The 6-methylpyridazine-3-carboxylic acid scaffold is a key starting point for creating derivatives that could overcome existing resistance mechanisms by presenting novel structures to bacterial targets. nih.gov

Table 1: Examples of Antimicrobial Activity in Pyridazine Derivatives Note: This table presents data for the broader class of pyridazine derivatives to illustrate potential.

| Compound Class | Target Organism | Activity (MIC) | Reference |